(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT)
Brand Name: Vulcanchem
CAS No.: 105267-88-7
VCID: VC0216589
InChI:
SMILES:
Molecular Formula: C8H15N3O5
Molecular Weight: 0

(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT)

CAS No.: 105267-88-7

Cat. No.: VC0216589

Molecular Formula: C8H15N3O5

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) - 105267-88-7

Specification

CAS No. 105267-88-7
Molecular Formula C8H15N3O5
Molecular Weight 0

Introduction

Chemical Identification and Structure

Basic Identification

[Nle8,21,Tyr34]-Parathyroid Hormone (1-34) amide, rat is a synthetic peptide with precise modifications to the natural parathyroid hormone sequence. It is identified by the following characteristics:

  • CAS Number: 105267-88-7

  • Alternative Names: [Nle8,21,Tyr34]-pTH (1-34) amide, rat

  • Catalog Numbers: Various depending on supplier (e.g., P000793, PP3372)

Molecular Specifications

The compound has well-defined molecular properties that distinguish it from other parathyroid hormone analogs:

  • Molecular Weight: 4036.73 Daltons

  • Molecular Formula: C₁₈₂H₂₉₆N₅₆O₄₈

PropertySpecification
CAS Number105267-88-7
Molecular Weight4036.73 Da
Molecular FormulaC₁₈₂H₂₉₆N₅₆O₄₈
StateSolid peptide (typically lyophilized)

Structural Modifications and Significance

Key Substitutions

The [Nle8,21,Tyr34]-Parathyroid Hormone (1-34) amide, rat features three critical modifications from the native rat parathyroid hormone sequence:

  • Norleucine at Position 8: Replaces methionine to enhance stability against oxidation

  • Norleucine at Position 21: Similarly replaces methionine to improve stability

  • Tyrosine at Position 34: Introduced to facilitate radiolabeling for research applications, particularly for receptor binding studies

C-terminal Amidation

The C-terminal amidation (denoted by "-NH₂") increases the peptide's stability in biological systems and often enhances receptor binding properties. This modification is crucial for maintaining the biological activity of the synthetic peptide analog .

Biological Activity and Function

Receptor Binding Properties

[Nle8,21,Tyr34]-Parathyroid Hormone (1-34) amide, rat is designed to interact with parathyroid hormone receptors, particularly the PTH/PTHrP receptor (PTH1R). Research indicates that this modified peptide can be radiolabeled for receptor binding studies, typically using iodine-125 (¹²⁵I) .

In competitive binding assays, the compound shows significant affinity for PTH1R receptors. When used as a radiolabeled ligand, it serves as an important tool for studying receptor-ligand interactions and screening potential PTH receptor modulators .

Comparison with Other PTH Analogs

The [Nle8,21,Tyr34]-PTH analog belongs to a family of modified parathyroid hormone peptides designed for research applications. Related compounds include:

  • [D-Trp12,Tyr34]-Parathyroid Hormone (7-34) amide, bovine

  • [Tyr34]-Parathyroid Hormone (7-34) amide, bovine

  • [Tyr0]-Hypercalcemia Malignancy Factor (1-40)

  • [Asn10,Leu11,D-Trp12]-Parathyroid Hormone-Related Protein [7-34] amide

Each of these analogs offers specific advantages for different research applications, with variations in receptor selectivity, signaling bias, and pharmacokinetic properties.

Research Applications

Radioreceptor Binding Studies

One of the primary applications of [Nle8,21,Tyr34]-Parathyroid Hormone (1-34) amide, rat is in radioreceptor binding studies. When labeled with radioactive iodine (typically ¹²⁵I), it serves as a valuable tool for investigating PTH receptor binding kinetics, specificity, and affinity .

Research has demonstrated its utility in competitive binding assays, where it can be used to assess the binding properties of other compounds to the PTH1R receptor. For instance, studies have shown that tuberoinfundibular peptide 39 (TIP39) can bind to the PTH/PTHrP receptor using ¹²⁵I-labeled rat [Nle8,21,Tyr34]PTH-(1-34)amide as a radioligand .

PTH Receptor Pharmacology

The compound is instrumental in studying PTH receptor pharmacology, including:

  • Characterization of receptor subtypes

  • Identification of receptor-binding domains

  • Investigation of signaling pathways activated by PTH receptor stimulation

  • Development of PTH receptor antagonists and agonists

Research indicates that when using this compound in radioreceptor studies, TIP-(1-39) bound to LLCPK1 cells expressing the PTH1R with an apparent affinity in the nanomolar range (243 ± 52 nM), highlighting its utility in receptor characterization studies .

SupplierPackagingPrice (USD)
Alfa Aesar1 mg$253
American Custom Chemicals0.5 mg$687.5
Peptide.com1 mg, 5 mg, 10 mgStarting at $290

Most suppliers provide the compound with high purity specifications, typically ≥95% . The peptide is generally shipped as a lyophilized powder that requires proper reconstitution before use in laboratory settings.

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